2-Propanone, 1-(1-cyclohexen-1-yl)-
Description
Structural Significance of the Cyclohexenyl-Ketone Motif in Synthetic Chemistry
The cyclohexenyl-ketone motif is a recurring and vital structural element in a vast array of natural products and pharmaceutically active compounds. Its significance lies in the versatile reactivity of both the carbon-carbon double bond within the cyclohexene (B86901) ring and the carbonyl group of the ketone. This duality allows for a multitude of chemical transformations, making it a powerful tool for synthetic chemists.
The α,β-unsaturated ketone functionality, in particular, is a cornerstone of many synthetic strategies. It can participate in a variety of reactions, including Michael additions, which are crucial for forming new carbon-carbon bonds. aakash.ac.inbyjus.com Furthermore, the ketone group itself can be a site for nucleophilic attack or can be transformed into other functional groups, further expanding its synthetic utility. The rigid, cyclic nature of the cyclohexene ring also provides a predictable stereochemical framework for these reactions, which is essential in the synthesis of complex, three-dimensional molecules.
Overview of Research Trajectories for Unsaturated Ketones in Organic Synthesis
Research involving unsaturated ketones is a dynamic and continuously evolving field in organic synthesis. researchgate.netresearchgate.netmdpi.com Current research trajectories are focused on several key areas:
Development of Novel Catalytic Methods: A significant portion of research is dedicated to discovering new and more efficient catalysts for reactions involving unsaturated ketones. researchgate.net This includes the use of organocatalysts and transition metal catalysts to achieve high levels of stereoselectivity and enantioselectivity. organic-chemistry.org
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic methods. This involves the use of less hazardous solvents, reducing the number of synthetic steps, and improving atom economy.
Applications in Total Synthesis: Unsaturated ketones, including 2-Propanone, 1-(1-cyclohexen-1-yl)-, remain critical starting materials and intermediates in the total synthesis of complex natural products. nih.gov These natural products often possess significant biological activity and are of great interest to the pharmaceutical industry. nih.gov
Exploration of New Reaction Pathways: Chemists are constantly exploring new ways to manipulate the reactivity of unsaturated ketones to create novel molecular architectures. This includes the development of cascade reactions, where multiple bond-forming events occur in a single step, leading to a rapid increase in molecular complexity. byjus.com
Historical Context of Related Chemical Transformations and Compound Discovery
The importance of the cyclohexenyl-ketone motif is deeply rooted in the history of organic chemistry. One of the most significant related chemical transformations is the Robinson annulation , discovered by Sir Robert Robinson in 1935. aakash.ac.inchemistrylearner.comwikipedia.org This powerful reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring, often a cyclohexenone. aakash.ac.inbyjus.comwikipedia.org The Robinson annulation has been instrumental in the synthesis of countless natural products, particularly steroids and terpenoids. chemistrylearner.comwikipedia.org
A classic example that highlights the utility of this chemistry is the synthesis of the Wieland-Miescher ketone . wikipedia.orgvaia.com This bicyclic diketone, first prepared in the mid-20th century, has served as a versatile starting material for the synthesis of numerous complex molecules, including steroids. wikipedia.orgorgsyn.org The original synthesis of the Wieland-Miescher ketone involves a Robinson annulation between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. wikipedia.org The development of enantioselective syntheses of the Wieland-Miescher ketone, often employing organocatalysts like proline, was a major breakthrough in asymmetric synthesis. wikipedia.orguni.edu
The discovery and subsequent exploration of these foundational reactions have paved the way for the synthesis and study of compounds like 2-Propanone, 1-(1-cyclohexen-1-yl)-, and have solidified the role of the cyclohexenyl-ketone motif as a cornerstone of modern organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclohexen-1-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-8(10)7-9-5-3-2-4-6-9/h5H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOUKLWMBUMPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061112 | |
| Record name | 2-Propanone, 1-(1-cyclohexen-1-yl)- | |
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Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-50-3 | |
| Record name | 1-(1-Cyclohexen-1-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-50-3 | |
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| Record name | 1-Cyclohexenylacetone | |
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| Record name | 1-Cyclohexenylacetone | |
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| Record name | 2-Propanone, 1-(1-cyclohexen-1-yl)- | |
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| Record name | 2-Propanone, 1-(1-cyclohexen-1-yl)- | |
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| Record name | 1-(cyclohexenyl)acetone | |
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| Record name | 1-CYCLOHEXENYLACETONE | |
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Mechanistic Investigations of Reactions Involving 2 Propanone, 1 1 Cyclohexen 1 Yl
Reactivity Profiling of the Cyclohexene (B86901) Moiety
The carbon-carbon double bond within the cyclohexene ring is a key site for various chemical reactions, including electrophilic additions and radical transformations.
Electrophilic Addition Mechanisms and Regioselectivity
The reaction of the double bond in 2-Propanone, 1-(1-cyclohexen-1-yl)- with electrophiles is governed by the principles of electrophilic addition. The mechanism typically involves the formation of a carbocation intermediate. scribd.com The regioselectivity of this addition is dictated by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the case of 1-(1-cyclohexen-1-yl)-2-propanone, the double bond is trisubstituted. Attack of an electrophile (E+) will lead to two possible carbocation intermediates. The more stable carbocation will be the one where the positive charge is on the more substituted carbon atom.
Table 1: Regioselectivity in Electrophilic Addition
| Reactant | Electrophile (E+) | Major Product | Minor Product |
| 2-Propanone, 1-(1-cyclohexen-1-yl)- | HBr | 1-(2-bromo-1-cyclohexyl)propan-2-one | 1-(1-bromo-2-cyclohexyl)propan-2-one |
| 2-Propanone, 1-(1-cyclohexen-1-yl)- | H₂O/H⁺ | 1-(2-hydroxy-1-cyclohexyl)propan-2-one | 1-(1-hydroxy-2-cyclohexyl)propan-2-one |
The stability of the resulting carbocation determines the major product. The tertiary carbocation is more stable than the secondary carbocation, thus favoring the formation of the corresponding product. scribd.com
Radical Pathways and Oxidative Transformations
The allylic position of the cyclohexene ring is susceptible to radical reactions. Photocatalytic oxygenation studies on cyclohexene provide a model for the behavior of 2-Propanone, 1-(1-cyclohexen-1-yl)- under similar conditions. These reactions often proceed via the abstraction of a hydrogen atom from the allylic position to form a resonance-stabilized cyclohexenyl radical. acs.org This radical can then react with molecular oxygen to form various oxidation products.
In photocatalytic systems using catalysts like TiO₂ or vanadia, visible light irradiation can initiate the oxidation process. acs.orgosti.govacs.org The reaction of the cyclohexenyl radical with oxygen can lead to the formation of hydroperoxides, which can then be converted to more stable products such as enones and alcohols. acs.orgosti.gov For instance, studies on cyclohexene have shown the formation of 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. acs.org
Table 2: Potential Products from Radical Oxidation of the Cyclohexene Moiety
| Starting Material | Reaction Condition | Key Intermediate | Potential Products |
| Cyclohexene | Photocatalytic Oxygenation | Cyclohexenyl radical | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol, Cyclohexene oxide |
| 2-Propanone, 1-(1-cyclohexen-1-yl)- | Similar to above | 1-(1-cyclohexen-1-yl)-2-oxopropyl radical | 1-(3-oxo-1-cyclohexen-1-yl)propan-2-one, 1-(3-hydroxy-1-cyclohexen-1-yl)propan-2-one |
Furthermore, radical addition of ketones to alkenes, catalyzed by metal complexes, can also occur. rsc.org While this typically involves adding a ketone's α-radical to an alkene, the principles can be extrapolated to intramolecular cyclizations or intermolecular reactions involving the cyclohexene double bond.
Exploration of Carbonyl Group Reactivity
The ketone functional group in 2-Propanone, 1-(1-cyclohexen-1-yl)- is a hub of reactivity, primarily involving the electrophilic carbonyl carbon and the acidic α-protons.
Aldol (B89426) Condensation Reactions and Related Enolate Chemistry
The presence of α-hydrogens on the carbon adjacent to the carbonyl group makes 2-Propanone, 1-(1-cyclohexen-1-yl)- capable of forming an enolate ion in the presence of a base. nih.govyoutube.com This enolate is a powerful nucleophile and can participate in aldol condensation reactions. youtube.com The reaction can be either a self-condensation or a crossed-aldol condensation with another carbonyl compound. youtube.comyoutube.com
In an intramolecular aldol condensation, the enolate could potentially attack the carbon of the double bond, but the more common pathway is the intermolecular reaction. youtube.com The enolate of 2-Propanone, 1-(1-cyclohexen-1-yl)- can attack the carbonyl group of another molecule of the same compound, leading to a β-hydroxy ketone, which may then dehydrate to form an α,β-unsaturated ketone. youtube.com
The formation of the enolate is a key step, and its structure and reactivity are central to understanding these transformations. nih.gov
Nucleophilic Addition-Elimination Processes
The carbonyl carbon of 2-Propanone, 1-(1-cyclohexen-1-yl)- is electrophilic and susceptible to attack by nucleophiles. This can lead to nucleophilic addition reactions. youtube.com If the initial adduct has a suitable leaving group, a nucleophilic addition-elimination can occur, although this is more characteristic of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org
For a simple ketone like this, nucleophilic addition is more common. For example, reaction with a Grignard reagent (RMgX) or an organolithium reagent (RLi) would result in the formation of a tertiary alcohol after acidic workup. jeeadv.ac.in Reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 1-(1-cyclohexen-1-yl)propan-2-ol. youtube.comnih.gov
Table 3: Products of Nucleophilic Addition to the Carbonyl Group
| Nucleophile | Product after Workup |
| CH₃MgBr | 2-(1-cyclohexen-1-yl)-1-methylpropan-2-ol |
| NaBH₄ | 1-(1-cyclohexen-1-yl)propan-2-ol |
| HCN | 2-hydroxy-2-(1-cyclohexen-1-ylmethyl)propanenitrile |
Pericyclic Reactions and Rearrangements
The conjugated system of the cyclohexene ring and the adjacent carbonyl group in 2-Propanone, 1-(1-cyclohexen-1-yl)- provides the potential for pericyclic reactions. These reactions proceed through a cyclic transition state and are often stereospecific. msu.eduyoutube.com
One of the most well-known pericyclic reactions is the Diels-Alder reaction, a [4+2] cycloaddition. youtube.com While 2-Propanone, 1-(1-cyclohexen-1-yl)- itself is not a diene, the cyclohexene double bond can act as a dienophile in a reaction with a suitable diene. The electron-withdrawing nature of the acetyl group can influence the reactivity of the dienophile.
Sigmatropic rearrangements, another class of pericyclic reactions, are also conceivable. For instance, a fiveable.mefiveable.me-sigmatropic rearrangement (Cope or Claisen-type) could occur under thermal or catalytic conditions, although this would require the formation of a suitable precursor.
Finally, rearrangements involving the carbocation intermediates formed during electrophilic additions to the cyclohexene moiety are also possible, potentially leading to ring contraction or expansion products, though these are generally less common for cyclohexene systems compared to larger rings.
Cycloaddition Reactions (e.g., [4+3] cycloadditions, Diels-Alder reactions for cyclohexenones)
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. For α,β-unsaturated ketones like 2-Propanone, 1-(1-cyclohexen-1-yl)-, two significant types of cycloadditions are the Diels-Alder and [4+3] cycloadditions.
The Diels-Alder reaction , a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. nih.govmdpi.com In this context, the cyclohexenone moiety can act as the dienophile. These reactions are typically concerted, meaning bond-forming and bond-breaking occur in a single step, and are thermally favorable due to the conversion of two π-bonds into two more stable σ-bonds. mdpi.com The reactivity is enhanced when the dienophile has electron-withdrawing groups, such as the keto group present in 2-Propanone, 1-(1-cyclohexen-1-yl)-, and the diene has electron-donating groups. mdpi.comacs.org The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. rsc.org Organocatalytic asymmetric [4+2] cycloaddition reactions have been developed for related compounds like 1-acetylcyclohexene, using enones with a cyano group as the dienophile partner, to create fused carbocycles with multiple stereocenters. masterorganicchemistry.com
The [4+3] cycloaddition is a method for forming seven-membered rings by reacting a four-atom π-system (a diene) with a three-atom π-system, commonly a cationic species like an oxyallyl cation. acs.orgprinceton.edu This reaction can be viewed as a [4π + 2π] process, electronically similar to the Diels-Alder reaction, where the allyl cation is the 2π component. princeton.educore.ac.uk For a cyclohexenone, an oxyallyl cation intermediate could be generated, which then reacts with a diene like furan (B31954) or cyclopentadiene. acs.orgcore.ac.uk The mechanism can be either concerted or stepwise. princeton.edu In a stepwise process, the stereochemical outcome is dependent on the lifetime of the cation intermediate. princeton.edu These reactions are valuable because they provide direct access to seven-membered ring systems, which are common in natural products but can be challenging to synthesize via other methods due to ring strain and entropy factors. princeton.edunih.gov
Acid-Catalyzed Double-Bond Migration and Enolization Mechanisms
The structural isomerism of 2-Propanone, 1-(1-cyclohexen-1-yl)- involves the migration of the carbon-carbon double bond. This process is often catalyzed by acids and proceeds through an enol or enolate intermediate.
Enolization is the process where a carbonyl compound converts to its enol tautomer. This transformation requires a catalyst, either acidic or basic, and the presence of at least one α-hydrogen. acs.org
Acid-Catalyzed Enolization : The mechanism begins with the protonation of the carbonyl oxygen, which increases the electron-attracting power of the oxygen. This facilitates the removal of a proton from the α-carbon by a base (like a water molecule), leading directly to the formation of the enol. The removal of the α-proton is the rate-determining step in acid-catalyzed enolization. acs.org
Base-Catalyzed Enolization : A base removes a proton from the α-carbon to form a resonance-stabilized enolate anion, where the negative charge is shared between the α-carbon and the oxygen atom. acs.org Subsequent protonation of the enolate can occur at either the oxygen (forming the enol) or the carbon (re-forming the ketone). acs.org
Protonation of the carbonyl oxygen.
Deprotonation at the γ-carbon to form a conjugated dienol.
Reprotonation at the α-carbon.
Rearrangement Pathways (e.g., principles from Schmidt Rearrangement)
Rearrangement reactions can alter the carbon skeleton or introduce heteroatoms into the ring structure of cyclic ketones. The Schmidt rearrangement provides a key example of such a transformation.
The Schmidt reaction converts ketones into amides by reacting them with hydrazoic acid (HN₃) under strong acidic conditions (e.g., concentrated H₂SO₄). nih.govnist.gov When applied to a cyclic ketone like cyclohexanone (B45756), the reaction results in a ring expansion, inserting a nitrogen atom to form a seven-membered cyclic amide, known as a lactam. nist.gov For instance, cyclohexanone is converted to caprolactam, the precursor to Nylon-6, via the related Beckmann rearrangement, highlighting the industrial importance of such ring expansions.
The mechanism for the Schmidt reaction with a ketone involves several key steps: nih.gov
Protonation of the carbonyl oxygen to activate it for nucleophilic attack.
Nucleophilic addition of the azide (B81097) to the carbonyl carbon, forming an azidohydrin intermediate.
Acid-catalyzed elimination of water to form a diazoiminium ion.
Rearrangement, where one of the alkyl groups attached to the former carbonyl carbon migrates to the nitrogen atom, with the simultaneous expulsion of dinitrogen gas (N₂). This is the key bond-migrating step.
The resulting nitrilium intermediate is attacked by water.
Tautomerization and deprotonation yield the final amide product.
In the case of an unsymmetrical ketone, the migratory aptitude determines which group rearranges. Generally, the group that is bulkier or can better stabilize a positive charge will migrate preferentially. nist.gov The typical order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. nist.gov For 2-Propanone, 1-(1-cyclohexen-1-yl)-, this principle would govern whether the cyclohexenyl group or the methyl group migrates during the rearrangement.
Kinetics and Thermodynamics of Key Transformation Steps
The kinetics and thermodynamics of reactions involving 2-Propanone, 1-(1-cyclohexen-1-yl)- provide insight into reaction rates and product stability.
The isomerization between the exocyclic double bond form (2-Propanone, 1-(cyclohexylidene)-) and the endocyclic form (2-Propanone, 1-(1-cyclohexen-1-yl)-) has been studied thermodynamically. The enthalpy of reaction (ΔrH°) for the isomerization was determined in the liquid phase.
| Reaction | Quantity | Value | Units | Method | Reference |
|---|---|---|---|---|---|
| 2-Propanone, 1-(cyclohexylidene)- ⇌ 2-Propanone, 1-(1-cyclohexen-1-yl)- | ΔrH° | -12 | kJ/mol | Equilibrium Measurement (Eqk) | Svata and Prochazka, 1975 |
The negative enthalpy value indicates that the endocyclic isomer, 2-Propanone, 1-(1-cyclohexen-1-yl)-, is the more stable of the two isomers.
Kinetic studies on the acid-catalyzed isomerization of the related 2-cyclohexen-1-yl methyl ketone show complex kinetic behavior, consistent with a mechanism where the rate-limiting step is the protonation of an enol intermediate. acs.org In the hydrogenation of cyclohexanone on platinum-tin alloy catalysts, the apparent activation energy was found to be between 12.4 and 16.2 kcal/mol, and the reaction order with respect to H₂ changed from 0.5 on pure platinum to 1.5 on the alloys. acs.org
Heterogeneous Catalysis and Surface Reactions (e.g., reactions on alumina)
Heterogeneous catalysis involves reactions where the catalyst phase is different from that of the reactants, often a solid catalyst with liquid or gas reactants. Surfaces like alumina (B75360) (Al₂O₃) are common solid supports.
Reactions on Alumina: Alumina surfaces play a crucial role in many catalytic processes. The surface chemistry is complex, particularly concerning adsorbed water, which can readily dissociate on the surface. This surface acidity and the presence of hydroxyl groups can catalyze various reactions. For instance, solid acids, including alumina, can be used to catalyze isomerizations of α,β-unsaturated carbonyl compounds. The hydrogenation of cyclohexene has been studied on rhodium clusters supported on γ-Al₂O₃. acs.org These studies show that the turnover rate for this structure-insensitive reaction is independent of the size of the metal clusters, from a few atoms to over 150. acs.org
Catalytic Hydrogenation: The hydrogenation of cyclic ketones and alkenes is a key industrial process. The hydrogenation of cyclohexanone has been investigated on Platinum-Tin (Pt-Sn) alloy surfaces. acs.org The activity for forming cyclohexanol (B46403) at 325 K was significantly higher on the Pt-Sn alloys compared to a pure Pt(111) surface. acs.org However, the reaction selectivity is highly temperature-dependent. At low temperatures (325–400 K), cyclohexanol is the main product. At higher temperatures (425–500 K), dehydration and further hydrogenation lead to cyclohexene and cyclohexane (B81311). acs.org
Catalytic Oxidation: Ternary TiZrCo metallic catalysts have been shown to be effective for the aerobic oxidation of cyclohexene. mdpi.com In these reactions, the presence of the catalyst significantly promotes the reaction rate compared to the slow auto-oxidation that occurs without a catalyst. mdpi.com The primary product is often 2-cyclohexen-1-one, indicating oxidation at the allylic position. mdpi.com
Intermolecular and Intramolecular Reaction Dynamics
The course of a reaction can be dictated by whether it occurs between two separate molecules (intermolecular) or within a single molecule (intramolecular).
Intermolecular Reactions: Most of the reactions discussed, such as the Diels-Alder reaction between 2-Propanone, 1-(1-cyclohexen-1-yl)- and a separate diene molecule, are intermolecular. nih.gov Similarly, the Schmidt rearrangement requires the ketone to react with a separate molecule of hydrazoic acid. nih.gov In catalytic hydrogenation, the ketone or alkene reacts with hydrogen on the catalyst surface. acs.org The kinetics of these reactions are dependent on the concentrations of the reactants. For example, the hydrogenation of cyclohexene on rhodium catalysts showed a zero-order dependence on the cyclohexene concentration but a first-order dependence on the hydrogen pressure, suggesting the rate is limited by the dissociative adsorption of hydrogen onto a surface saturated with the hydrocarbon. acs.org
Intramolecular Reactions: Intramolecular versions of these reactions are also highly valuable, particularly for synthesizing complex, bridged, or polycyclic systems. acs.org For example, an intramolecular [4+3] cycloaddition can lead to bridged architectures that are otherwise difficult to access. acs.org Intramolecular Schmidt rearrangements have also been reported and are important in the synthesis of natural products. nih.gov Similarly, intramolecular Diels-Alder reactions, where the diene and dienophile are tethered within the same molecule, provide an efficient route to bicyclic ring systems like those based on the [4.4.0] and [4.3.0] scaffolds. masterorganicchemistry.com These reactions are often favored entropically over their intermolecular counterparts, as the reactive components are already held in proximity.
Theoretical and Computational Chemistry Studies of 2 Propanone, 1 1 Cyclohexen 1 Yl
Quantum Chemical Characterization of Molecular Structure and Bonding
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like 2-Propanone, 1-(1-cyclohexen-1-yl)-. These calculations can provide precise details about the molecule's three-dimensional shape, the distribution of electrons, and the nature of its chemical bonds.
Electronic Structure Analysis and Frontier Molecular Orbitals
Electronic structure analysis delves into the arrangement of electrons within the molecule. Key to understanding its reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where the molecule is most likely to act as an electron donor (HOMO) or an electron acceptor (LUMO).
For 2-Propanone, 1-(1-cyclohexen-1-yl)-, the HOMO is expected to be localized primarily on the electron-rich carbon-carbon double bond of the cyclohexene (B86901) ring. The LUMO is anticipated to be centered on the carbonyl group of the propanone moiety, specifically on the π* antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Primarily located on the C=C bond of the cyclohexene ring. |
| LUMO | -1.2 | Primarily located on the C=O bond of the propanone group. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate kinetic stability. |
Vibrational Mode Analysis for Spectroscopic Assignment and Confirmation
Vibrational analysis computationally predicts the frequencies and intensities of molecular vibrations. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, serving to confirm the molecule's structure and the accuracy of the computational model. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting.
Key predicted vibrational frequencies for 2-Propanone, 1-(1-cyclohexen-1-yl)- would include a strong C=O stretching mode, characteristic of the ketone group, and a C=C stretching mode from the cyclohexene ring. The positions of these peaks in a calculated spectrum help to confirm the presence and electronic environment of these functional groups.
Table 2: Predicted Principal Vibrational Frequencies (Note: These are representative frequency ranges and are not from a specific computational study on this molecule.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C=O Stretch | 1700-1725 | Ketone |
| C=C Stretch | 1640-1680 | Alkene (Cyclohexene) |
| C-H Stretch (sp²) | 3000-3100 | Alkene C-H |
| C-H Stretch (sp³) | 2850-2960 | Alkane C-H |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is invaluable for mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, and intermediate transition states, researchers can predict the most likely pathway a reaction will follow.
Density Functional Theory (DFT) Applications in Mechanistic Elucidation
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the mechanisms of organic reactions. For a molecule like 2-Propanone, 1-(1-cyclohexen-1-yl)-, DFT could be used to model various reactions, such as nucleophilic addition to the carbonyl carbon or electrophilic addition to the cyclohexene double bond. By calculating the activation energies for different potential pathways, DFT can elucidate the reaction mechanism and predict the major products.
Ab Initio and Molecular Dynamics Simulations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energy calculations and geometries for transition states. While computationally intensive, they serve as a benchmark for other methods.
Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule, including conformational changes and solvent effects. An MD simulation of 2-Propanone, 1-(1-cyclohexen-1-yl)- in a solvent could reveal how the solvent molecules interact with the reactive sites and influence the reaction pathways.
Prediction of Reactivity Patterns and Selectivity Control
By combining insights from FMO analysis and reaction pathway modeling, computational studies can predict how 2-Propanone, 1-(1-cyclohexen-1-yl)- will react under different conditions. The analysis of the HOMO and LUMO locations suggests two primary reactive sites: the nucleophilic C=C bond and the electrophilic carbonyl carbon.
This dual reactivity means that reaction outcomes can be controlled by the choice of reagents and conditions. For example, a reaction with a strong electrophile would likely target the cyclohexene ring. Conversely, a reaction with a nucleophile would favor an attack at the carbonyl carbon. Computational models can help in designing reactions that selectively target one site over the other, a concept known as chemoselectivity.
Conformational Analysis and Energetic Landscapes of the Molecule
The three-dimensional structure of 2-Propanone, 1-(1-cyclohexen-1-yl)- is not static. The molecule can adopt various conformations due to the flexibility of the cyclohexene ring and rotation around the single bond connecting the ring to the propanone side chain. Understanding the relative energies of these conformers is crucial for predicting the molecule's properties and reactivity.
The cyclohexene ring in 2-Propanone, 1-(1-cyclohexen-1-yl)- is expected to adopt a half-chair conformation, which is the most stable arrangement for cyclohexene and its derivatives. In this conformation, four of the carbon atoms are coplanar, while the other two are displaced above and below this plane. This arrangement minimizes both angle and torsional strain within the six-membered ring.
Further conformational complexity arises from the rotation around the C-C single bond between the cyclohexene ring and the carbonyl group. This rotation gives rise to different rotamers, primarily the s-cis and s-trans (or cisoid and transoid) conformations. In the s-cis conformation, the carbonyl bond and the double bond of the cyclohexene ring are eclipsed, while in the s-trans conformation, they are oriented away from each other. The relative stability of these rotamers is governed by a delicate balance of steric hindrance and electronic effects, such as conjugation. For α,β-unsaturated ketones, the s-trans conformer is often more stable due to reduced steric repulsion between the substituents on the β-carbon and the carbonyl oxygen. However, the specific substitution pattern and the constraints of the cyclic system can influence this preference.
Computational studies on analogous α,β-unsaturated ketones suggest that the energy barrier for interconversion between these rotamers is typically low, allowing for a dynamic equilibrium at room temperature. The energetic landscape of 2-Propanone, 1-(1-cyclohexen-1-yl)- would be a complex potential energy surface with multiple minima corresponding to the different stable conformers. The global minimum would represent the most populated conformation under thermal equilibrium.
To illustrate the possible conformers, a data table can be conceptualized. The relative energies would typically be calculated using quantum mechanical methods such as Density Functional Theory (DFT).
| Conformer | Dihedral Angle (C=C-C=O) | Key Steric Interactions | Predicted Relative Stability |
| s-trans (transoid) | ~180° | Minimal steric hindrance between the propanone methyl group and the cyclohexene ring. | Potentially more stable |
| s-cis (cisoid) | ~0° | Potential steric clash between the carbonyl oxygen and the allylic hydrogens of the cyclohexene ring. | Potentially less stable |
This table is illustrative. Precise energy differences would require specific computational results.
Theoretical Insights into Intermediate Stability (e.g., carbonyl ylides)
The reactivity of ketones can often involve the formation of short-lived, high-energy intermediates. One such class of intermediates is carbonyl ylides. A carbonyl ylide is a 1,3-dipolar species containing a positively charged carbon atom and a negatively charged oxygen atom, adjacent to a carbanionic center. These are not to be confused with the more common enolates. Theoretical studies have been instrumental in understanding the structure, stability, and reactivity of these fleeting species. researchgate.net
A carbonyl ylide of 2-Propanone, 1-(1-cyclohexen-1-yl)- could be notionally formed, for instance, through the reaction of the ketone with a carbene. Theoretical calculations on model carbonyl ylides have shown that their geometry is typically non-planar. The stability of a carbonyl ylide is significantly influenced by the substituents attached to the ylide carbon atoms.
For a hypothetical carbonyl ylide derived from 2-Propanone, 1-(1-cyclohexen-1-yl)-, several factors would influence its stability:
Electronic Effects: The cyclohexenyl group, being an electron-donating group through hyperconjugation, could help to stabilize the adjacent positive charge in the carbonyl ylide structure.
Steric Factors: The bulky cyclohexenyl group might sterically hinder reactions at the ylide center, potentially increasing its lifetime.
Conjugation: The π-system of the cyclohexene ring can conjugate with the p-orbitals of the ylide, delocalizing the electron density and thereby increasing the stability of the intermediate.
Computational models, such as those employing ab initio or DFT methods, can be used to calculate the energies and geometries of these intermediates. researchgate.net The results of such calculations can provide valuable data on the thermodynamics and kinetics of reactions involving these species.
Below is a hypothetical data table summarizing the calculated properties of a carbonyl ylide intermediate derived from 2-Propanone, 1-(1-cyclohexen-1-yl)-, as might be obtained from a computational study.
| Property | Calculated Value | Significance |
| Heat of Formation (ΔHf) | High positive value | Indicates a high-energy, reactive intermediate. |
| Dipole Moment | Large | Consistent with the zwitterionic character of the ylide. |
| HOMO-LUMO Gap | Small | Suggests high reactivity towards cycloaddition or other reactions. |
This table presents expected trends for a carbonyl ylide intermediate. The actual values would be dependent on the level of theory and basis set used in the calculation.
Advanced Analytical Techniques for Elucidating Chemical Behavior of 2 Propanone, 1 1 Cyclohexen 1 Yl
High-Resolution Chromatographic Separations for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of reaction mixtures containing 2-Propanone, 1-(1-cyclohexen-1-yl)-. Its high resolving power is essential for separating the target compound from starting materials, byproducts, and other impurities that may be present in the crude reaction product.
Preparative HPLC, in particular, serves as a powerful tool for isolating these impurities for further structural elucidation. lcms.czteledynelabs.com This is crucial for understanding reaction pathways and for obtaining highly pure samples of the target compound. teledynelabs.comshimadzu.com The scalability of HPLC methods allows for the transition from analytical-scale analysis to preparative-scale purification to isolate significant quantities of a substance. teledynelabs.comsielc.com
A common approach for the separation of 2-Propanone, 1-(1-cyclohexen-1-yl)- involves reverse-phase (RP) HPLC. sielc.com A specific method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications where the collected fractions are intended for Mass Spectrometry (MS) analysis, volatile acids such as formic acid are substituted for non-volatile ones like phosphoric acid to ensure compatibility. shimadzu.comsielc.comsielc.com The use of smaller 3 µm particle columns is also an option for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com
Table 1: HPLC Method Parameters for Separation of 2-Propanone, 1-(1-cyclohexen-1-yl)-
| Parameter | Description | Source |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.comsielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | shimadzu.comsielc.comsielc.com |
| Application | Analytical separation and preparative isolation of impurities | lcms.czsielc.com |
| Scalability | Method is scalable for preparative separations | shimadzu.comsielc.com |
Advanced Mass Spectrometry for Isotopic Labeling and Mechanistic Studies
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of 2-Propanone, 1-(1-cyclohexen-1-yl)-. The compound has a molecular formula of C₉H₁₄O and a molecular weight of approximately 138.21 g/mol . nist.govepa.gov Electron ionization mass spectrometry (EI-MS) provides a characteristic fragmentation pattern that serves as a fingerprint for the molecule's structure. nist.gov
Advanced MS techniques are pivotal for probing reaction mechanisms. Isotopic labeling studies, for instance, involve synthesizing the target molecule with atoms of a heavier isotope (e.g., ¹³C or ²H) at specific positions. By tracking these labels through a reaction using MS, chemists can map the transformation of atoms and bonds, providing direct evidence for proposed mechanistic pathways. uii.ac.id The analysis of diatomic molecules in mass spectrometry shows distinct peaks for different isotopic combinations, a principle that underpins these mechanistic studies. youtube.com
Furthermore, GC-MS (Gas Chromatography-Mass Spectrometry) data mining can be employed to analyze complex reaction mixtures. This involves computationally searching through the vast dataset generated by GC-MS to identify known and unknown compounds, track their formation and consumption over time, and uncover correlations that shed light on the reaction network. For 2-Propanone, 1-(1-cyclohexen-1-yl)-, predicted collision cross-section (CCS) values for various adducts can be calculated, which aids in its identification in complex matrices using ion mobility-mass spectrometry. uni.lu
Table 2: Mass Spectrometry Data for 2-Propanone, 1-(1-cyclohexen-1-yl)-
| Property | Value/Information | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄O | nist.govepa.gov |
| Molecular Weight | 138.2069 | nist.gov |
| CAS Registry Number | 768-50-3 | nist.gov |
| Ionization Method | Electron Ionization (EI) | nist.gov |
| Predicted CCS for [M+H]⁺ | 129.7 Ų | uni.lu |
| Predicted CCS for [M+Na]⁺ | 135.1 Ų | uni.lu |
Spectroscopic Methods for In Situ Reaction Monitoring and Intermediate Detection
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the structural elucidation and real-time monitoring of reactions involving 2-Propanone, 1-(1-cyclohexen-1-yl)-.
Advanced NMR techniques offer profound mechanistic insights. While 1D NMR is used for basic structural confirmation, 2D NMR methods like ¹H-¹H COSY and ¹H-¹³C HSQC help to resolve signal overlap in complex spectra, which is crucial for unambiguously assigning the structure of the product and any intermediates. uii.ac.id For mechanistic studies, techniques like dynamic nuclear polarization (DNP) can enhance signal sensitivity, enabling the detection of low-concentration intermediates. uii.ac.id Furthermore, combining NMR with stable isotope tracing (e.g., ¹³C Stable Isotope-Resolved Metabolomics or SIRM) allows for the tracking of atoms through metabolic or chemical pathways. uii.ac.id
In situ monitoring using IR and UV-Vis spectroscopy allows researchers to follow the progress of a reaction in real-time without disturbing the system. By placing a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing the appearance or disappearance of their characteristic absorption bands. For example, the carbonyl (C=O) stretch in the IR spectrum of 2-Propanone, 1-(1-cyclohexen-1-yl)- would be a key feature to monitor during its synthesis or subsequent reactions. While specific in situ studies on this compound are not widely published, the IR spectrum of related compounds like 1-Propanone, 1-(3-cyclohexen-1-yl)-2,2-dimethyl- is available and demonstrates the utility of this technique. nih.gov
Chiroptical Methods for Enantiomeric Excess Determination in Asymmetric Synthesis of Derivatives
While 2-Propanone, 1-(1-cyclohexen-1-yl)- is itself achiral, it can serve as a precursor in asymmetric syntheses to produce chiral derivatives. For instance, reactions targeting the ketone or the double bond could introduce one or more stereocenters. In such cases, it is critical to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other in a mixture.
Chiroptical methods, such as circular dichroism (CD) spectroscopy and the use of chiral HPLC columns, are the primary techniques for this purpose. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property unique to chiral molecules. The resulting spectrum can be used to determine the absolute configuration and enantiomeric purity of the product.
Alternatively, chiral HPLC provides a direct method for separating enantiomers, allowing for their individual quantification. lcms.cz The development of an analytical method on a chiral column, such as a Chiralpak column, can be used to check the purity and enantiomeric excess of fractions obtained from a preparative separation. lcms.cz The existence of chiral cyclohexene (B86901) derivatives, such as cis-4-(Isopropyl)-1-methylcyclohex-2-en-1-ol, highlights the relevance of these stereochemical considerations within this class of compounds. nih.gov
Chemometric and Multivariate Data Analysis for Complex Reaction Systems
The analytical techniques described above often generate large and complex datasets. Chemometrics provides the statistical and mathematical tools to extract meaningful information from this multivariate data. elsevier.com When studying the reaction systems of 2-Propanone, 1-(1-cyclohexen-1-yl)-, chemometrics can be used to build predictive models, optimize reaction conditions, and gain a deeper understanding of the underlying chemical processes.
For example, data from a series of HPLC runs performed under varying conditions (e.g., temperature, catalyst concentration) can be analyzed using multivariate methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. PCA can help to identify patterns and groupings in the data, revealing how different reaction conditions affect the product distribution. PLS can be used to build a model that correlates the analytical data (e.g., chromatograms or spectra) with reaction outcomes (e.g., yield or purity).
By combining data from multiple analytical sources (e.g., HPLC, MS, and NMR) a process known as data fusion—chemometrics can provide a holistic view of the reaction system. elsevier.com This integrated approach is powerful for resolving complex mixtures and for understanding the intricate interplay of factors that govern the behavior of 2-Propanone, 1-(1-cyclohexen-1-yl)- in chemical reactions.
Synthesis and Chemical Transformations of Derivatives and Analogues of 2 Propanone, 1 1 Cyclohexen 1 Yl
Design Principles for Structural Modification and Diversification
The structural framework of 2-Propanone, 1-(1-cyclohexen-1-yl)- offers several avenues for chemical modification, primarily centered around the cyclohexene (B86901) ring and the ketone functional group. The design of new derivatives is guided by the desire to introduce specific functionalities, alter the steric and electronic properties of the molecule, and construct more complex molecular architectures.
Key reactive sites for modification include:
The Carbon-Carbon Double Bond: The double bond within the cyclohexene ring is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups.
The Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic attack, reduction, and condensation reactions, providing a handle for side-chain modification and elongation.
The α-Carbon to the Ketone: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
Allylic Positions: The carbons adjacent to the double bond (allylic positions) can be functionalized through radical or transition-metal-catalyzed reactions.
The interplay between these reactive sites allows for a combinatorial approach to generating a library of analogues with diverse structural features. For instance, the modification of the cyclohexene ring can be combined with transformations of the ketone moiety to create a wide array of new chemical entities.
Strategies for Constructing Polycyclic and Heterocyclic Frameworks Incorporating the Cyclohexenyl-Propanone Unit
A significant application of 2-Propanone, 1-(1-cyclohexen-1-yl)- and its analogues in organic synthesis is as a building block for the construction of more complex polycyclic and heterocyclic systems. These frameworks are often found in natural products and pharmaceutically active compounds.
One of the most powerful methods for constructing fused six-membered rings is the Robinson annulation . wikipedia.orgmasterorganicchemistry.compressbooks.publibretexts.org This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a new cyclohexenone ring. wikipedia.orgmasterorganicchemistry.com In the context of 2-Propanone, 1-(1-cyclohexen-1-yl)-, the enolate generated from this ketone can react with a suitable Michael acceptor, such as methyl vinyl ketone, to initiate the annulation process. The Wichterle reaction, a variant of the Robinson annulation, utilizes 1,3-dichloro-cis-2-butene as the Michael acceptor to avoid polymerization side reactions. wikipedia.org
Transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones offer a deconstructive strategy to build fused ring systems. acs.org This approach involves the oxidative addition of a transition metal into a C-C bond of the cyclobutanone, followed by intramolecular insertion of a tethered unsaturated unit. acs.org While not directly starting from a cyclohexenyl-propanone, this strategy highlights modern approaches to fused ring synthesis that could be adapted.
Diels-Alder reactions provide another route to polycyclic systems. The cyclohexene double bond can act as a dienophile, reacting with a diene to form a bicyclic adduct. Furthermore, dienes incorporated into the structure can undergo cycloaddition to build complex fused systems. rsc.org Ring-closing metathesis (RCM) is also a powerful tool for constructing macrocycles and fused bicyclic compounds from dienyne precursors. rsc.org
The construction of heterocyclic frameworks can be achieved by incorporating heteroatoms into the reaction sequence. For example, reacting dicarbonyl compounds with hydrazine (B178648) can lead to the formation of pyrazoles and pyridazines. testbook.com
Table 1: Key Reactions for Constructing Polycyclic Frameworks
| Reaction Name | Description | Potential Application to Cyclohexenyl-Propanone Scaffold |
| Robinson Annulation | Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com | Formation of a fused cyclohexenone ring by reacting the enolate of 2-propanone, 1-(1-cyclohexen-1-yl)- with a Michael acceptor. |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. | The cyclohexene double bond can act as a dienophile, or a diene can be incorporated into the structure to react with a dienophile. |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene or enyne catalyzed by a transition metal complex to form a cyclic olefin. rsc.org | Synthesis of macrocyclic or fused bicyclic systems by introducing appropriate diene or enyne functionalities. |
Stereoselective Synthesis of Chiral Analogues and Stereoisomers (e.g., chiral cyclohexenones)
The synthesis of single enantiomers or diastereomers of cyclohexenone derivatives is of great importance, as the biological activity of chiral molecules often depends on their specific stereochemistry. Several strategies have been developed for the stereoselective synthesis of chiral cyclohexenones.
Enzyme-catalyzed reactions offer a highly selective method for producing chiral compounds. For instance, ene-reductases have been used for the asymmetric desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones to generate chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity. acs.org This enzymatic approach can create valuable quaternary stereocenters. acs.org
Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral amines, such as (S)-proline, can catalyze enantioselective Robinson annulations, leading to the formation of chiral fused-ring systems like the Wieland-Miescher ketone with good enantiomeric excess. researchgate.net Similarly, chiral bisaryl-silyl-protected pyrrolidines have been used as organocatalysts for the highly selective epoxidation of α,β-unsaturated aldehydes.
The stereoselective synthesis of chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spirocyclic scaffolds can be achieved through organocatalytic [4+2] cycloaddition reactions. nih.gov Furthermore, chiral selenium compounds have been employed as catalysts in various asymmetric reactions, highlighting the broad utility of catalysis in generating stereochemically defined molecules. nih.gov
Table 2: Methods for Stereoselective Synthesis
| Method | Description | Example Application |
| Enzymatic Desymmetrization | Use of enzymes, such as ene-reductases, to selectively react with one enantiotopic face of a prochiral substrate. acs.org | Asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones. acs.org |
| Organocatalytic Asymmetric Annulation | Use of small chiral organic molecules to catalyze enantioselective ring-forming reactions. researchgate.net | (S)-proline-catalyzed Robinson annulation to produce chiral fused cyclohexenones. researchgate.net |
| Chiral Ligand/Metal Catalysis | Use of a chiral ligand in combination with a metal catalyst to induce stereoselectivity in a reaction. | Asymmetric epoxidation of alkenes using manganese-based complexes with chiral ligands. youtube.com |
Functionalization of the Cyclohexene Ring for Enhanced Reactivity or Specific Transformations
The carbon-carbon double bond in the cyclohexene ring is a key site for introducing new functional groups and modifying the reactivity of the molecule.
Epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide with a suitable catalyst yields an epoxide. northwestern.eduorganic-chemistry.orgyoutube.com This three-membered ring is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of substituents with defined stereochemistry. The epoxidation can be performed stereoselectively using chiral catalysts. youtube.com
Allylic functionalization allows for the introduction of substituents at the positions adjacent to the double bond. Radical-initiated three-component reactions can achieve the allylation of related bicyclic systems, demonstrating a pathway for functionalizing the allylic position. nih.gov
Hydrogenation of the double bond, either selectively or completely, can be used to produce the corresponding cyclohexanone (B45756) or cyclohexane (B81311) derivatives. This transformation alters the geometry and reactivity of the ring system.
Processes for the epimerization of cyclohexenyl ketones have been developed, which can be followed by aldol condensation to produce fragrance compounds. google.com This highlights the industrial relevance of modifying the stereochemistry of the cyclohexene ring.
Modification of the Ketone Moiety and Side Chain Elongation
The ketone group in 2-Propanone, 1-(1-cyclohexen-1-yl)- is another key site for chemical modification, allowing for the extension of the propanone side chain and the introduction of new functionalities.
The Wittig reaction is a powerful method for converting ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.comnumberanalytics.com By reacting the ketone with a phosphorus ylide, the carbonyl group can be replaced with a carbon-carbon double bond, allowing for the elongation of the side chain and the introduction of various substituents depending on the structure of the ylide. masterorganicchemistry.comlibretexts.org
Aldol condensation of the ketone with an aldehyde or another ketone can also be used to extend the side chain and form new carbon-carbon bonds. google.com This reaction can be catalyzed by either acid or base and can be controlled to produce either the aldol addition product or the α,β-unsaturated ketone after dehydration.
The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165). The resulting alcohol can then be used in further transformations, such as esterification or etherification.
Nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group results in the formation of tertiary alcohols, providing another route for side-chain modification.
Future Directions in the Chemical Research of 2 Propanone, 1 1 Cyclohexen 1 Yl
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of α,β-unsaturated ketones, including 2-Propanone, 1-(1-cyclohexen-1-yl)-, is a cornerstone of organic chemistry. Future research will undoubtedly gravitate towards the development of more sustainable and efficient catalytic systems, moving beyond traditional methods. Key areas of exploration will likely include:
Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts. Asymmetric organocatalysis, in particular, presents a powerful tool for the enantioselective synthesis of chiral cyclohexenone derivatives. nih.govnih.gov Future work could focus on designing novel chiral prolinol derivatives or other organocatalysts specifically tailored for the synthesis of 2-Propanone, 1-(1-cyclohexen-1-yl)- with high yield and stereoselectivity.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable method for forging chemical bonds. nih.gov The application of this technology to the synthesis of complex molecules like 2-Propanone, 1-(1-cyclohexen-1-yl)- could enable novel reaction pathways under mild conditions, minimizing waste and energy consumption.
Gold and Other Metal Catalysis: Recent studies have highlighted the potential of gold catalysts in dehydrogenative aromatization reactions of cyclohexanone (B45756) derivatives. acs.org Investigating the use of gold nanoparticles or complexes for the selective synthesis or transformation of 2-Propanone, 1-(1-cyclohexen-1-yl)- could lead to highly efficient and atom-economical processes. The exploration of other transition metals for novel catalytic cycles also remains a fertile ground for discovery.
Table 1: Promising Catalytic Systems for Future Synthesis
| Catalytic System | Potential Advantages for 2-Propanone, 1-(1-cyclohexen-1-yl)- Synthesis |
| Chiral Organocatalysts | High enantioselectivity, low toxicity, readily available. |
| Visible-Light Photoredox Catalysts | Mild reaction conditions, sustainable energy source, unique reactivity. |
| Gold Nanoparticle Catalysts | High efficiency, selectivity in dehydrogenation/aromatization. |
| Bimetallic Catalysts | Synergistic effects leading to enhanced activity and selectivity. |
Deeper Mechanistic Understanding of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and designing new ones. For 2-Propanone, 1-(1-cyclohexen-1-yl)-, future research should aim to unravel the intricate details of its formation and subsequent reactions. This includes:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide invaluable insights into reaction intermediates, transition states, and potential energy surfaces. Such studies can elucidate the preferred pathways for reactions like Michael additions or aldol (B89426) condensations leading to this class of compounds.
Kinetic Studies: Detailed kinetic analysis of the formation of 2-Propanone, 1-(1-cyclohexen-1-yl)- under various catalytic conditions will be crucial for process optimization. Understanding the rate-determining steps and the influence of different parameters can lead to significant improvements in reaction efficiency.
Isotopic Labeling Studies: The use of isotopically labeled starting materials can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Table 2: Key Reaction Pathways for Mechanistic Investigation
| Reaction Type | Mechanistic Questions to Address |
| Michael Addition | Stereoselectivity, role of the catalyst in activating the nucleophile and electrophile. |
| Aldol Condensation | Factors controlling the equilibrium between addition and condensation products. |
| Dehydrogenation | Mechanism of C-H bond activation and subsequent aromatization. |
Integration of Machine Learning and AI in Synthetic Design and Prediction
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how chemical synthesis is approached. For 2-Propanone, 1-(1-cyclohexen-1-yl)-, AI and machine learning (ML) will likely play a significant role in:
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to target molecules, including 2-Propanone, 1-(1-cyclohexen-1-yl)-, by analyzing vast databases of chemical reactions. nih.gov This can inspire chemists to explore unconventional and more sustainable pathways.
Reaction Optimization: Machine learning algorithms can be employed to optimize reaction conditions (e.g., temperature, solvent, catalyst loading) with a minimal number of experiments, saving time and resources. nih.govacs.orgrsc.org Bayesian optimization, for instance, has shown great promise in this area. nih.gov
Predictive Modeling: AI models can be trained to predict the outcome of reactions, including yield and selectivity, based on the starting materials and conditions. researchgate.net This predictive power can guide the experimental design and accelerate the discovery of new transformations involving 2-Propanone, 1-(1-cyclohexen-1-yl)-.
Table 3: Applications of AI/ML in the Chemistry of 2-Propanone, 1-(1-cyclohexen-1-yl)-
| AI/ML Application | Potential Impact |
| Retrosynthesis Prediction | Discovery of novel and more efficient synthetic routes. |
| Automated Reaction Optimization | Faster development of high-yielding and selective reactions. |
| Outcome Prediction | Reduced number of trial-and-error experiments. |
| De Novo Molecular Design | Generation of new derivatives with desired properties. |
Development of New Analytical Platforms for Real-time Reaction Monitoring
The ability to monitor chemical reactions in real-time provides a wealth of information that is often missed with traditional offline analysis. Future research in the context of 2-Propanone, 1-(1-cyclohexen-1-yl)- will benefit from the development and application of advanced analytical platforms:
In-situ Spectroscopy: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the progress of a reaction in real-time, providing information about the concentration of reactants, intermediates, and products. nih.gov This is particularly valuable for understanding reaction kinetics and identifying transient species.
Flow Chemistry with Integrated Analytics: Combining continuous flow reactors with online analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for high-throughput experimentation and rapid optimization of reaction conditions. researchgate.net
Advanced Mass Spectrometry Techniques: The development of novel ionization methods and high-resolution mass analyzers will enable more sensitive and selective detection of trace intermediates and byproducts in the synthesis of 2-Propanone, 1-(1-cyclohexen-1-yl)-.
Table 4: Advanced Analytical Techniques for Future Research
| Analytical Technique | Information Gained |
| In-situ Raman/FTIR | Real-time concentration profiles of reactants, products, and intermediates. |
| Flow Chemistry-NMR/MS | High-throughput screening and optimization of reaction parameters. |
| High-Resolution Mass Spectrometry | Identification of unknown byproducts and transient species. |
| Chiral Chromatography | Enantiomeric purity determination for asymmetric synthesis. |
Q & A
Basic: What spectroscopic methods are recommended for structural characterization of 2-Propanone, 1-(1-cyclohexen-1-yl)-, and how should data be interpreted?
Answer:
For structural elucidation, use IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and cyclohexenyl C=C bonds (~1650 cm⁻¹) . NMR spectroscopy (¹H and ¹³C) is critical for confirming substituent positions: cyclohexenyl protons resonate between δ 5.5–6.0 ppm (olefinic protons), while the ketone carbonyl carbon appears near δ 205–215 ppm in ¹³C NMR . Mass spectrometry (MS) with electron ionization (EI) can confirm the molecular ion peak (e.g., m/z 140 for C₉H₁₆O) and fragmentation patterns .
Advanced: How can discrepancies between experimental and computational thermochemical data (e.g., enthalpy of combustion) be resolved for this compound?
Answer:
Experimental ΔcH°liquid values (e.g., -5440 kJ/mol ) may conflict with density functional theory (DFT) calculations due to approximations in solvation models or incomplete basis sets. To resolve discrepancies:
- Validate computational methods using benchmark compounds with reliable experimental data.
- Apply Washburn corrections to experimental combustion data to account for side reactions or incomplete oxidation .
- Cross-reference with gas-phase calorimetry to isolate solvent effects.
Basic: What are the standard synthetic routes for 2-Propanone, 1-(1-cyclohexen-1-yl)-, and what are their yield limitations?
Answer:
Common methods include:
- Friedel-Crafts acylation : Reacting cyclohexene with acetyl chloride in the presence of AlCl₃. Yields (~60–70%) are limited by carbocation rearrangements or over-acylation .
- Grignard addition : Cyclohexenylmagnesium bromide reacting with acetone, followed by oxidation. Requires strict anhydrous conditions to prevent side reactions .
Advanced: How can catalytic efficiency be improved for enantioselective synthesis of this compound?
Answer:
Optimize enzyme engineering (e.g., cyclohexanone monooxygenase) to enhance stereoselectivity and turnover rates. Key strategies:
- Use directed evolution to mutate active-site residues for better substrate binding .
- Employ cofactor regeneration systems (e.g., NADPH recycling) to reduce costs .
- Screen chiral ligands in asymmetric organocatalysis to control ketone geometry .
Basic: What are the critical safety considerations when handling 2-Propanone, 1-(1-cyclohexen-1-yl)- in laboratory settings?
Answer:
- Use fume hoods and PPE (nitrile gloves, goggles) due to volatility and potential respiratory irritation .
- Avoid open flames (flammable liquid; flash point ~40–60°C) .
- Store in cool, ventilated areas away from oxidizers. Spills should be absorbed with inert materials (e.g., vermiculite) .
Advanced: How can researchers analyze and reconcile contradictory spectral data (e.g., unexpected peaks in GC-MS)?
Answer:
- Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals and detect impurities .
- Use high-resolution MS (HRMS) to distinguish between isobaric fragments and degradation products.
- Compare retention indices in GC-MS with databases (e.g., NIST) to identify co-eluting contaminants .
Basic: What thermodynamic properties (e.g., vapor pressure, solubility) are essential for experimental design?
Answer:
- Vapor pressure : Use Antoine equation parameters to predict volatility at different temperatures (critical for distillation).
- Solubility : Test in polar (e.g., ethanol) vs. nonpolar (hexane) solvents; logP ~2.5 indicates moderate hydrophobicity .
- Heat of combustion : Essential for energy content calculations in kinetic studies (-5440 kJ/mol ).
Advanced: What computational models are most reliable for predicting the compound’s reactivity in nucleophilic additions?
Answer:
- DFT with M06-2X/6-311++G(d,p) : Accurately models transition states for ketone reactions (e.g., Grignard additions) .
- Molecular dynamics (MD) simulations : Predict solvent effects (e.g., THF vs. DCM) on reaction rates.
- Validate with kinetic isotope effects (KIEs) to confirm mechanistic pathways .
Basic: How should researchers assess purity, and what analytical thresholds are acceptable for publication?
Answer:
- HPLC : ≥95% purity (UV detection at 254 nm) with baseline separation of impurities .
- Elemental analysis : Carbon/hydrogen content within ±0.4% of theoretical values .
- Melting point : Sharp range (<2°C variation) indicates crystallinity and purity .
Advanced: What strategies mitigate cyclohexenyl ring strain during functionalization reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
